N-[2-(dimethylamino)ethylsulfonyl]-4-(2-oxoimidazolidin-1-yl)benzamide
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Overview
Description
N-[2-(dimethylamino)ethylsulfonyl]-4-(2-oxoimidazolidin-1-yl)benzamide is a complex organic compound with a unique structure that combines a sulfonyl group, an imidazolidinone ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethylsulfonyl]-4-(2-oxoimidazolidin-1-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 2-(dimethylamino)ethylsulfonyl chloride and 2-oxoimidazolidin-1-yl benzamide. These intermediates are then coupled under controlled conditions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethylsulfonyl]-4-(2-oxoimidazolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to various substituted benzamide derivatives.
Scientific Research Applications
N-[2-(dimethylamino)ethylsulfonyl]-4-(2-oxoimidazolidin-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethylsulfonyl]-4-(2-oxoimidazolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The sulfonyl group and imidazolidinone ring play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[2-(dimethylamino)ethyl]sulfonyl}ethyl)-N,N-dimethylamine
- N-(2-{[2-(dimethylamino)ethyl]sulfonyl}ethyl)-N,N-dimethylamine
Uniqueness
N-[2-(dimethylamino)ethylsulfonyl]-4-(2-oxoimidazolidin-1-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in certain applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethylsulfonyl]-4-(2-oxoimidazolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c1-17(2)9-10-23(21,22)16-13(19)11-3-5-12(6-4-11)18-8-7-15-14(18)20/h3-6H,7-10H2,1-2H3,(H,15,20)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQMVPKTLXNLPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCS(=O)(=O)NC(=O)C1=CC=C(C=C1)N2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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